Heptanenitrile, 2,2'-azobis(2-methyl-
Description
Historical Evolution and Fundamental Principles of Radical Initiation by Azo Compounds
The systematic investigation of azo compounds as free-radical initiators began in the 1950s, following the earlier discovery and use of peroxides. researchgate.net The first and most widely used aliphatic azo initiator, azobisisobutyronitrile (AIBN), was synthesized in 1896. researchgate.net However, its utility as a radical source for polymerization was not fully appreciated until much later. The key characteristic of azo initiators is their ability to decompose upon heating or irradiation, breaking a carbon-nitrogen bond to generate two carbon-centered radicals and a molecule of nitrogen gas. chemicalbook.com This decomposition is a first-order reaction, meaning its rate is dependent on the concentration of the initiator itself and is largely unaffected by the solvent system, which provides predictable polymerization kinetics. fujifilm.comgoogle.com The radicals produced then react with monomer units, initiating the polymerization chain reaction. researchgate.net
Classification and Structural Diversity of Azobis(nitrile) Initiators
Azobis(nitrile) initiators are a subclass of azo compounds characterized by the presence of a nitrile group on the same carbon atom as the azo functional group. This structural feature influences the stability and reactivity of the resulting radicals. The broader family of azo initiators exhibits significant structural diversity, allowing for the selection of an initiator with a decomposition rate suitable for specific polymerization conditions. researchgate.net They can be broadly categorized based on their solubility (oil-soluble or water-soluble) and their decomposition temperature. fujifilm.com
The structure of the alkyl groups attached to the azo linkage is a key determinant of the initiator's properties. For instance, the length of the alkyl chain and the presence of other functional groups can be modified to tune the initiator's solubility and its half-life at a given temperature. This versatility has led to the development of a wide range of azobis(nitrile) initiators for various applications in polymer synthesis.
Positioning of Heptanenitrile, 2,2'-azobis(2-methyl-) within Contemporary Polymer Science and Technology
Heptanenitrile, 2,2'-azobis(2-methyl-) is a less common member of the azobis(alkane)nitrile family of initiators. While extensive research has been conducted on shorter-chain analogues like AIBN and 2,2'-Azobis(2-methylbutyronitrile) (AMBN), specific literature and detailed research findings on Heptanenitrile, 2,2'-azobis(2-methyl-) are scarce. uni.lu
Based on its chemical structure, it can be classified as an oil-soluble azo initiator. The presence of the longer heptyl chains would confer greater solubility in nonpolar organic solvents and monomers compared to AIBN. This property would make it a candidate for solution or bulk polymerization of nonpolar monomers where initiator solubility is a key factor.
Physicochemical Properties of Heptanenitrile, 2,2'-azobis(2-methyl-)
The following table summarizes the known and predicted properties of Heptanenitrile, 2,2'-azobis(2-methyl-).
| Property | Value | Source |
| Molecular Formula | C16H28N4 | PubChem |
| Molecular Weight | 276.43 g/mol | EPA SRS |
| IUPAC Name | 2,2'-(1,2-Diazenediyl)bis(2-methylheptanenitrile) | EPA SRS |
| CAS Number | 58577-00-7 | EPA SRS |
| Predicted XlogP | 5.3 | PubChem |
Comparison with Related Azobis(nitrile) Initiators
To provide context, the properties of Heptanenitrile, 2,2'-azobis(2-methyl-) can be compared to more common azobis(nitrile) initiators.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | 10-Hour Half-Life Temperature (°C) | Key Features |
| Azobisisobutyronitrile (AIBN) | C8H12N4 | 164.21 | 65 | Widely used, well-characterized, soluble in many organic solvents. |
| 2,2'-Azobis(2-methylbutyronitrile) (AMBN) | C10H16N4 | 192.26 | 68 (in toluene) | Similar to AIBN with slightly higher decomposition temperature. fujifilm.com |
| Heptanenitrile, 2,2'-azobis(2-methyl-) | C16H28N4 | 276.43 | Not available | Expected to have higher solubility in nonpolar media due to longer alkyl chains. |
Structure
2D Structure
Properties
CAS No. |
58577-00-7 |
|---|---|
Molecular Formula |
C16H28N4 |
Molecular Weight |
276.42 g/mol |
IUPAC Name |
2-(2-cyanoheptan-2-yldiazenyl)-2-methylheptanenitrile |
InChI |
InChI=1S/C16H28N4/c1-5-7-9-11-15(3,13-17)19-20-16(4,14-18)12-10-8-6-2/h5-12H2,1-4H3 |
InChI Key |
YPOBABYXHVGKRT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)(C#N)N=NC(C)(CCCCC)C#N |
Origin of Product |
United States |
Synthetic Methodologies for Heptanenitrile, 2,2 Azobis 2 Methyl
Established Synthetic Pathways for Azobis(nitrile) Compounds
The traditional and most established method for synthesizing symmetrical 2,2'-azobis(alkane)nitrile compounds, including by analogy Heptanenitrile, 2,2'-azobis(2-methyl-), is a two-step process starting from a ketone. This pathway is widely documented for the industrial production of AIBN. wikipedia.org
The general pathway involves:
Formation of a Hydrazone: The corresponding ketone (in the case of the target compound, 2-heptanone) is reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) to form the corresponding ketazine.
Addition of Hydrogen Cyanide: The ketazine is then treated with hydrogen cyanide (HCN) to yield a 1,2-dialkylhydrazinecarbonitrile intermediate. For the target compound, this would be 1,2-bis(1-cyano-1-methylhexyl)hydrazine.
Oxidation to the Azo Compound: The final step is the oxidation of the hydrazine intermediate to the azo compound. Common oxidizing agents for this step include chlorine (Cl₂), sodium hypochlorite (B82951) (NaOCl), or other hypohalites. wikipedia.orggoogle.com
An alternative, closely related pathway begins with the formation of an aminonitrile. google.com For the target compound, this would involve the reaction of 2-heptanone, ammonia (B1221849), and hydrogen cyanide to produce 2-amino-2-methylheptanenitrile. This aminonitrile is then oxidatively coupled using a metal hypochlorite solution to form the final Heptanenitrile, 2,2'-azobis(2-methyl-). google.com The synthesis of the well-known initiator AIBN follows a similar route starting from acetone (B3395972) cyanohydrin and hydrazine. wikipedia.org
These established methods are robust and have been used for large-scale production of various azo initiators. However, they often involve highly toxic reagents like hydrogen cyanide and require careful control of reaction conditions to manage side reactions and ensure safety. chemicalbook.com
Novel Synthetic Approaches and Catalyst Systems for Heptanenitrile, 2,2'-azobis(2-methyl-)
Research into the synthesis of azo compounds continues to evolve, with a focus on milder conditions, higher selectivity, and the avoidance of highly toxic reagents. While not always applied directly to Heptanenitrile, 2,2'-azobis(2-methyl-), these novel methods represent the current direction of synthetic chemistry in this area.
Oxidative Dimerization and Coupling: Modern synthetic chemistry offers various oxidative systems for the formation of the N=N bond from hydrazine precursors or directly from amines. mdpi.comorganic-chemistry.org
Metal-free Oxidation: Reagents like trichloroisocyanuric acid (TCCA) have been used for the efficient oxidation of hydrazine compounds to their corresponding azo derivatives under mild conditions. mdpi.comorganic-chemistry.org Another example is the use of Bobbitt's salt, a recyclable oxoammonium reagent, for the oxidation of hydrazides. organic-chemistry.org These methods avoid the use of halogen gases or metal-based oxidants.
Catalytic Aerobic Oxidation: Copper-catalyzed aerobic oxidation presents a greener alternative. For instance, a system of copper(I) chloride (CuCl) and 4-dimethylaminopyridine (B28879) (DMAP) can catalyze the oxidation of hydrazine derivatives using air as the ultimate oxidant. mdpi.comorganic-chemistry.org
Diazotization-Coupling Reactions: A fundamental method for creating azo compounds involves the diazotization of a primary amine followed by coupling with an electron-rich partner. researchgate.netnih.gov While more common for aromatic azo dyes, variations of this chemistry can be adapted for aliphatic compounds, particularly for creating unsymmetrical azo initiators. google.com For a symmetrical compound like Heptanenitrile, 2,2'-azobis(2-methyl-), this route is less direct than oxidative coupling but highlights the versatility of diazonium salt chemistry.
Table 1: Comparison of Synthetic Approaches for Azo Compounds
| Synthetic Approach | Key Reagents/Catalysts | General Advantages | General Disadvantages | Reference |
|---|---|---|---|---|
| Classical Hydrazine Oxidation | Ketone, Hydrazine, HCN, Cl₂/NaOCl | Established, high-volume production | Use of highly toxic HCN and Cl₂ | wikipedia.orggoogle.com |
| Aminonitrile Coupling | Ketone, NH₃, HCN, NaOCl | High yield with pure intermediates | Requires pure aminonitrile for high yield | google.com |
| Catalytic Aerobic Oxidation | CuCl, DMAP, Air | Environmentally friendly (uses air) | May require specific ligand systems | mdpi.comorganic-chemistry.org |
| Modern Metal-Free Oxidation | TCCA, Bobbitt's Salt | Avoids metal contaminants, mild conditions | Stoichiometric use of oxidizing agent | mdpi.comorganic-chemistry.org |
Optimization of Reaction Conditions and Yield Enhancement Strategies
Optimizing the synthesis of azo compounds like Heptanenitrile, 2,2'-azobis(2-methyl-) is critical for maximizing yield and purity while ensuring process safety. Key parameters for optimization are derived from patent literature concerning analogous compounds like AIBN and 2,2'-azobis(2-methylbutanenitrile). google.comgoogle.com
Purity of Intermediates: A crucial factor for achieving high yield and purity in the final product is the purity of the aminonitrile or hydrazine intermediate. For example, in the synthesis of AIBN via the aminonitrile route, reducing the ammonia content of the 2-amino-2-methylpropionitrile intermediate to below 1.5% through reduced pressure distillation significantly improves the yield of the final oxidative coupling step. google.com Impurities can lead to side reactions and the formation of colored byproducts.
Reaction Temperature: The oxidative coupling step is highly exothermic and requires strict temperature control, typically between -10°C and 30°C, to prevent decomposition of the product and minimize side reactions. google.comprepchem.com
pH Control: Maintaining the correct pH during the reaction and workup is essential. For instance, in one AIBN synthesis, the reaction is conducted in an aqueous sodium hypochlorite solution at a pH of 12, and the mixture is later adjusted to a pH of 6 before product isolation. prepchem.com
Use of Phase-Transfer Catalysts/Surfactants: In biphasic reaction systems (e.g., an organic aminonitrile solution and an aqueous hypochlorite solution), the addition of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can significantly enhance the reaction rate and yield. prepchem.com In the synthesis of 2,2'-azobis(2-methylbutanenitrile), using a specific mixture of a quaternary ammonium salt and a nonionic surfactant was found to improve yield, product quality, and the filtering characteristics of the final product. google.com
Reducing Agent Treatment: After the oxidation step, the reaction mixture may contain residual oxidizing agents. Treating the aqueous suspension with a mild reducing agent, such as sodium nitrite (B80452) or sodium bisulfite, before filtration can eliminate these impurities, leading to a final product with higher purity and stability. google.comprepchem.com
Table 2: Key Optimization Parameters in Azobis(nitrile) Synthesis
| Parameter | Condition/Strategy | Effect | Reference |
|---|---|---|---|
| Intermediate Purity | Distillation to remove excess ammonia/reactants | Increases yield and purity of final product | google.com |
| Temperature | Maintain between -10°C and 30°C during oxidation | Prevents product decomposition, minimizes side reactions | google.com |
| Catalysis | Use of phase-transfer catalysts or surfactants | Improves reaction rate and product handling | google.comprepchem.com |
| Post-Reaction Treatment | Quenching with a reducing agent (e.g., NaNO₂) | Removes oxidative impurities, improves stability | google.com |
Advanced Purification Techniques and Assessment of Synthetic Purity
After synthesis, the crude Heptanenitrile, 2,2'-azobis(2-methyl-) must be purified to remove unreacted starting materials, byproducts, and residual solvents.
Purification Techniques:
Crystallization/Recrystallization: This is the most common method for purifying solid organic compounds like azobis(nitriles). emu.edu.tr The crude product is dissolved in a minimum amount of a suitable hot solvent (e.g., methanol, ethanol) in which the compound is soluble at high temperatures but poorly soluble at low temperatures. emu.edu.tr As the solution cools, the pure compound crystallizes, leaving impurities behind in the solvent. emu.edu.tr The resulting crystals are then isolated by filtration. emu.edu.tr
Washing: The filtered crystals are typically washed with cold solvent or water to remove any remaining soluble impurities from the crystal surfaces before drying. prepchem.com
Azeotropic Distillation: While more common for purifying liquid nitriles, azeotropic distillation can be employed to remove specific impurities. For example, hydrocarbon impurities can be removed from nitriles by adding an alcohol (like methanol) that forms a low-boiling azeotrope with the impurity, allowing it to be distilled off. google.com
Chromatography: For laboratory-scale purification or for isolating highly pure samples, column chromatography is a powerful technique. emu.edu.trnih.gov A solution of the crude product is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel), and a solvent or solvent mixture (eluent) is used to move the components down the column at different rates, allowing for their separation.
Assessment of Purity: The purity of the synthesized Heptanenitrile, 2,2'-azobis(2-methyl-) is assessed using a combination of physical and spectroscopic methods.
Melting Point: A pure crystalline solid has a sharp, well-defined melting point. Impurities typically cause the melting point to be depressed and to occur over a wider range. prepchem.com
Thin-Layer Chromatography (TLC): TLC is a quick and effective method to check the purity of a sample and monitor the progress of a reaction or purification. emu.edu.tr A pure compound should ideally show a single spot on the TLC plate.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the final product and detecting any impurities that contain protons or carbon atoms. google.com
Infrared (IR) Spectroscopy: The presence of the characteristic nitrile (C≡N) stretching vibration (typically around 2250 cm⁻¹) and the absence of peaks from starting materials (e.g., O-H or N-H stretches) can confirm the conversion and purity. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to separate and identify volatile components in a sample. However, care must be taken as thermally labile compounds like azobis(nitriles) can decompose in the hot injector port of the GC, potentially giving a misleading analysis. chemicalbook.comresearchgate.net
Decomposition Kinetics and Mechanism of Heptanenitrile, 2,2 Azobis 2 Methyl
Photochemical Decomposition and Photoinitiation Capabilities
Mechanisms of Radical Formation via Photolysis:Without spectroscopic data and dedicated photolysis studies, the mechanism of radical formation under photochemical conditions for Heptanenitrile, 2,2'-azobis(2-methyl-) remains uninvestigated.
Due to the lack of available research, the creation of an informative and scientifically accurate article according to the provided structure is not possible at this time.
Quantum Yields and Photokinetic Analysis under Various Irradiation Conditions
Induced Decomposition and Side Reactions in Complex Systems
A key advantage of many symmetrical azo initiators is their tendency to undergo first-order decomposition kinetics without significant induced decomposition. This is a desirable trait in kinetic studies of polymerization, as the rate of radical generation is predictable and depends primarily on temperature rather than the surrounding chemical environment.
The primary decomposition reaction of an azo initiator like Heptanenitrile, 2,2'-azobis(2-methyl-) is expected to yield two alkylnitrile radicals and a molecule of nitrogen gas, a reaction driven forward by the high stability and entropy gain from the release of N₂ gas.
Expected Primary Decomposition: (CH₃)₂(CN)C-(CH₂)₄-N=N-(CH₂)₄-C(CN)(CH₃)₂ → 2 (CH₃)₂(CN)C-(CH₂)₄• + N₂
These resulting radicals can initiate various reactions, most notably free-radical polymerization. However, they can also participate in side reactions. The most common side reaction is the recombination of the initial radicals, which can form a more stable, but often toxic, product. For the well-studied analogue 2,2'-Azobis(2-methylpropionitrile) (AIBN), this recombination results in the formation of tetramethylsuccinonitrile (B1209541), a highly toxic compound.
In complex systems, the solvent or other reagents can influence reaction pathways. For example, AIBN is known to be potentially explosive when combined with acetone (B3395972) or heptane. While specific data for Heptanenitrile, 2,2'-azobis(2-methyl-) is unavailable, similar caution should be exercised. In the presence of radical scavengers or specific monomers, the primary radicals will be consumed in the intended reaction, minimizing side product formation. For instance, AIBN has been used to initiate anti-Markovnikov hydrohalogenation of alkenes and in Wohl-Ziegler brominations in the presence of tributyltin hydride.
Stability and Storage Conditions for Research and Application Integrity
The stability of azo initiators is a critical factor for both safety and experimental reproducibility. These compounds are, by design, thermally unstable. Heptanenitrile, 2,2'-azobis(2-methyl-) is expected to be a solid that is sensitive to heat, light, friction, and shock.
For analogous azo compounds like AIBN, specific storage conditions are well-defined to ensure integrity and a long shelf life. These recommendations provide a strong basis for handling Heptanenitrile, 2,2'-azobis(2-methyl-):
Temperature: Storage at refrigerated temperatures is mandatory. Recommendations for AIBN typically range from 2°C to 8°C. For long-term storage (months to years), temperatures of -20°C are advised. It is crucial to keep the compound below its self-accelerating decomposition temperature (SADT) to prevent thermal runaway.
Atmosphere: The compound should be stored in a dry, well-ventilated area. Storing under an inert gas like nitrogen or argon is also recommended to prevent oxidation and reaction with atmospheric components.
Light: Azo compounds can be sensitive to light. Storage in a dark place or in amber, sealed containers is essential to prevent photochemical decomposition.
Purity: For kinetic studies, the purity of the initiator is paramount. Recrystallization from a suitable solvent, such as methanol, followed by drying under vacuum, is a common purification method for AIBN.
If stored properly under these conditions, a shelf life of over two years can be expected for stable azo initiators. However, routine inspection is always recommended to ensure the material performs as expected.
Data Tables
Table 1: General Stability and Handling Parameters for Azo Initiators (Based on Analogues)
| Parameter | Recommended Condition | Rationale | Citations |
| Short-Term Storage | 2-8 °C, Dry, Dark | Prevents thermal and photochemical decomposition. | |
| Long-Term Storage | -20 °C, Inert Atmosphere | Ensures maximum shelf life and integrity. | |
| Handling | Avoid heat, shock, friction | Azo compounds are energetically unstable and can decompose violently. | |
| Purification | Recrystallization | Removes impurities that could affect reaction kinetics. |
Applications of Heptanenitrile, 2,2 Azobis 2 Methyl in Polymer Synthesis
Conventional Radical Polymerization Systems
Conventional radical polymerization is a fundamental method for synthesizing a wide range of polymers. The effectiveness of an initiator in these systems is crucial for controlling the polymerization process and the final properties of the polymer.
Homogeneous Polymerization (Bulk and Solution Polymerization)
A thorough review of scientific literature and chemical databases did not yield specific research findings or data tables concerning the use of Heptanenitrile, 2,2'-azobis(2-methyl-) as an initiator in either bulk or solution polymerization systems. There are no available studies detailing its solubility, decomposition kinetics, or initiation efficiency in common monomers and solvents used in these homogeneous processes.
Impact on Polymerization Rate and Monomer Conversion
Due to the lack of studies on its use in any conventional polymerization system, there are no documented research findings or data on the specific impact of Heptanenitrile, 2,2'-azobis(2-methyl-) on polymerization rates or monomer conversion for any given monomer.
Contribution to Controlled/Living Radical Polymerization (CRP/LRP) Strategies
Controlled/living radical polymerization techniques offer precise control over polymer architecture, molecular weight, and dispersity. The choice of initiator is critical in these advanced polymerization methods.
Role in Nitroxide-Mediated Polymerization (NMP) Architectures
A comprehensive search of scholarly articles and patents yielded no information on the role or application of Heptanenitrile, 2,2'-azobis(2-methyl-) in nitroxide-mediated polymerization (NMP). There are no studies available that investigate its use as a conventional radical source in conjunction with nitroxide mediating agents.
Efficiency and Chain Transfer Behavior in Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
There are no published research findings on the efficiency or chain transfer behavior of Heptanenitrile, 2,2'-azobis(2-methyl-) when used as an initiator in Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. Data regarding its compatibility with various RAFT agents, its effect on the controlled nature of the polymerization, or its influence on the livingness of the polymer chains is not available in the scientific literature.
Investigation in Atom Transfer Radical Polymerization (ATRP) Systems
Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that enables the synthesis of polymers with well-defined architectures, molecular weights, and low dispersity. kent.ac.ukmdpi.com The success of ATRP relies on the dynamic equilibrium between active and dormant species, which is mediated by a transition metal catalyst. cmu.edumit.edu While thermal initiators like azo compounds are not the primary initiators in a conventional ATRP system (which typically uses an alkyl halide), they can be employed in related techniques.
For instance, in Activators Generated by Electron Transfer (AGET) ATRP, a reducing agent is used to generate the active catalyst from a higher oxidation state metal complex. Azo initiators could theoretically be used in such systems, although their primary role would be to generate radicals that could participate in side reactions or potentially initiate chains in a less controlled manner. There is no specific research found detailing the use of Heptanenitrile, 2,2'-azobis(2-methyl-) in any form of ATRP. The use of azo initiators in conventional ATRP is not standard practice, as the control over the polymerization is primarily dictated by the alkyl halide initiator and the catalyst system.
Synthesis of Advanced Polymeric Architectures and Materials
The synthesis of complex polymer architectures often relies on the precise control offered by living and controlled polymerization techniques. Azo initiators, by providing a source of free radicals, can be utilized in various radical polymerization methods to create these advanced structures.
Block Copolymers are macromolecules composed of two or more distinct polymer chains linked together. Their synthesis via radical polymerization can be achieved through several methods. One common approach involves the use of a macroinitiator, a polymer chain with a functional group capable of initiating the polymerization of a second monomer. harth-research-group.orgresearchgate.netnih.gov
An azo compound like Heptanenitrile, 2,2'-azobis(2-methyl-), could potentially be incorporated into a macroinitiator structure. For example, a polymer with hydroxyl end-groups could be reacted with an azo-containing acid chloride to create a macroinitiator. Thermal decomposition of this macroinitiator in the presence of a second monomer would then lead to the formation of a block copolymer. However, no specific examples utilizing Heptanenitrile, 2,2'-azobis(2-methyl-) for this purpose have been documented.
Graft Copolymers consist of a main polymer backbone with one or more side chains that are structurally distinct. fujifilm.com The "grafting-from" method involves initiating the polymerization of a monomer from active sites along a polymer backbone. These active sites can be created by the abstraction of a hydrogen atom by a primary radical, which could be generated from the decomposition of an azo initiator. A more controlled approach would involve incorporating initiator functionalities along the polymer backbone, which could then be thermally activated to grow the graft chains. Again, specific studies employing Heptanenitrile, 2,2'-azobis(2-methyl-) for graft copolymerization are absent from the literature.
Star Polymers consist of multiple linear polymer chains, or "arms," linked to a central core. kent.ac.ukchemicalbook.com One method for synthesizing star polymers is the "arm-first" approach, where linear polymer chains are first synthesized and then reacted with a multifunctional linking agent. Alternatively, the "core-first" method employs a multifunctional initiator from which the arms are grown simultaneously. ustc.edu.cn A multifunctional azo initiator could theoretically be used as a core for star polymer synthesis. No such multifunctional initiator based on Heptanenitrile, 2,2'-azobis(2-methyl-) is commercially available or described in the literature.
Hyperbranched Polymers are highly branched, three-dimensional macromolecules with a large number of functional end groups. nih.govwipo.int Their synthesis can be achieved through the self-condensing vinyl polymerization of an "inimer" (a molecule that contains both a vinyl group and an initiating group). An azo-containing inimer could be used for this purpose. While the synthesis of hyperbranched polymers using various techniques is well-documented, none specifically mention the use of Heptanenitrile, 2,2'-azobis(2-methyl-). bohrium.comresearchgate.net
Network Polymers , or thermosets, are cross-linked polymer chains that form a single, macroscopic molecule. Cross-linking can be induced by the polymerization of a monomer in the presence of a multifunctional cross-linking agent. frontiersin.org An azo initiator like Heptanenitrile, 2,2'-azobis(2-methyl-) could be used to initiate the polymerization and subsequent cross-linking. The choice of initiator would influence the kinetics of the curing process.
Table 1: Potential (Theoretical) Applications of Heptanenitrile, 2,2'-azobis(2-methyl-) in Advanced Polymer Synthesis
| Polymer Architecture | Synthesis Method | Role of Azo Initiator |
| Block Copolymers | Macroinitiator Approach | Formation of an azo-containing macroinitiator for subsequent thermal initiation of the second block. |
| Graft Copolymers | "Grafting-from" | Generation of radical sites on a polymer backbone to initiate the growth of graft chains. |
| Star Polymers | "Core-first" | A multifunctional version of the initiator would act as the central core from which arms grow. |
| Hyperbranched Polymers | Self-condensing Vinyl Polymerization | As part of an "inimer" to facilitate the one-step synthesis of hyperbranched structures. |
| Network Polymers | Radical Polymerization with Cross-linker | To initiate the polymerization and curing process of a monomer and cross-linking agent mixture. |
Functional Polymers are macromolecules that possess specific reactive groups at the chain ends or along the polymer backbone. bohrium.comrsc.orgibm.comgoogle.comresearchgate.net Azo initiators that contain additional functional groups can be used to introduce functionality at the chain ends. For instance, an azo initiator with a hydroxyl or carboxyl group would produce polymer chains with these functionalities at their termini. The structure of Heptanenitrile, 2,2'-azobis(2-methyl-) does not inherently contain common functional groups other than the nitrile group.
Hybrid Materials are composites consisting of two or more components, typically organic and inorganic, at the nanometer or molecular level. frontiersin.orgnih.govmdpi.commdpi.com One method for preparing hybrid materials is to polymerize an organic monomer in the presence of inorganic nanoparticles. An azo initiator can be used to initiate this polymerization. To improve the compatibility and bonding between the organic and inorganic phases, the surface of the inorganic particles can be modified with initiator molecules. This would involve anchoring a molecule similar in structure to Heptanenitrile, 2,2'-azobis(2-methyl-) onto the particle surface prior to polymerization.
Theoretical and Computational Investigations of Heptanenitrile, 2,2 Azobis 2 Methyl
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemistry provides a foundational framework for understanding the electronic structure and reactivity of molecules. nih.gov Methods like Density Functional Theory (DFT) have become indispensable tools for investigating the chemical transformations of azo initiators.
The critical step in the function of an azo initiator is the thermal or photochemical homolysis of the nitrogen-nitrogen double bond (azo bond), which generates two carbon-centered radicals and a molecule of nitrogen gas. fujifilm.comfujifilm.com DFT studies are particularly well-suited to investigate this process. Computational studies on similar azo compounds, such as 2,2'-azobis(isobutyronitrile) (AIBN), have demonstrated the utility of DFT in elucidating the mechanism of azo bond cleavage. nih.gov For Heptanenitrile, 2,2'-azobis(2-methyl-), DFT calculations can be employed to determine the bond dissociation energy (BDE) of the C-N and N=N bonds, providing a quantitative measure of the energy required for radical generation. These calculations typically involve geometry optimization of the ground state molecule and the resulting radical fragments, followed by frequency calculations to obtain zero-point vibrational energies and thermal corrections.
A critical aspect of these studies is the selection of an appropriate functional and basis set to achieve a balance between computational cost and accuracy. By mapping the potential energy surface along the N-N bond dissociation coordinate, the energy barrier for homolysis can be determined, which is directly related to the initiator's decomposition rate constant.
Beyond simple bond dissociation, DFT can be used to elucidate the complete reaction energy profiles for the initiation process. This includes the identification and characterization of transition states for the concerted or stepwise cleavage of the C-N bonds. For Heptanenitrile, 2,2'-azobis(2-methyl-), this would involve locating the transition state structure for the N-N bond breaking and the subsequent C-N bond scission. The geometry and vibrational frequencies of the transition state provide crucial information about the kinetics of the decomposition. upenn.edu
Furthermore, DFT calculations can shed light on the fate of the generated radicals, including the potential for side reactions or recombination. For instance, in the presence of monomers, the reaction profile for the addition of the 2-methyl-2-heptanenitrile radical to a monomer unit can be computed, providing insights into the initiation efficiency.
| Parameter | Typical DFT-Calculated Value (for similar azo initiators) | Significance |
| N=N Bond Dissociation Energy | 30-50 kcal/mol | Energy required for radical formation |
| C-N Bond Dissociation Energy | 10-20 kcal/mol | Influences the stability of the resulting radical |
| Activation Energy of Homolysis | 25-40 kcal/mol | Determines the rate of initiator decomposition |
Molecular Dynamics (MD) Simulations of Initiator-Monomer Interactions
While quantum chemical calculations provide detailed information about individual molecular events, molecular dynamics (MD) simulations offer a means to study the behavior of larger systems over time. nih.govrsc.org MD simulations can model the interactions between the initiator, the generated radicals, and the monomer molecules in a simulated reaction environment.
For Heptanenitrile, 2,2'-azobis(2-methyl-), MD simulations can be used to investigate its solubility and diffusion in various monomer systems. By simulating a box containing the initiator and monomer molecules, the radial distribution functions can be calculated to understand the local environment around the initiator. This information is crucial as the proximity of monomer molecules to the initiator at the moment of decomposition can significantly impact the initiation efficiency.
Furthermore, reactive MD simulations, which allow for the dynamic formation and breaking of chemical bonds, can be employed to model the entire polymerization process, from initiation to propagation and termination. nih.gov These simulations can provide a qualitative and sometimes quantitative picture of how the initiator fragments interact with the growing polymer chains and the surrounding monomer bath.
Computational Modeling of Polymerization Kinetics and Polymer Microstructure
These models can explore the effect of various reaction parameters, such as initiator concentration, temperature, and monomer feed composition, on the final polymer properties. For Heptanenitrile, 2,2'-azobis(2-methyl-), such models could predict the optimal conditions to achieve a desired molecular weight or to minimize the formation of unwanted byproducts. The ability to simulate the influence of initiator choice on polymer microstructure is a powerful tool for materials design. core.ac.uk
Predictive Analytics for Initiator Performance and System Optimization
Predictive analytics represents a data-driven approach to forecasting the performance of a chemical system. asu.edu In the context of polymerization, predictive models can be developed by combining experimental data with computational results. By using machine learning algorithms, it is possible to build models that correlate the structural features of an initiator, like Heptanenitrile, 2,2'-azobis(2-methyl-), with its performance in a given polymerization system.
Advanced Analytical Methodologies for Studying Heptanenitrile, 2,2 Azobis 2 Methyl
Spectroscopic Techniques for in situ Decomposition Monitoring (e.g., Time-Resolved UV-Vis, FTIR)
In situ monitoring of the thermal decomposition of Heptanenitrile, 2,2'-azobis(2-methyl-) is crucial for understanding its reaction kinetics under various conditions. Spectroscopic methods that can track concentration changes of the parent molecule in real-time are invaluable.
Time-Resolved UV-Vis Spectroscopy: The decomposition of azo compounds like Heptanenitrile, 2,2'-azobis(2-methyl-) can be monitored using UV-visible spectroscopy. nih.gov The parent molecule possesses a characteristic absorbance peak in the UV region due to the n→π* electronic transition of the azo group (-N=N-). As the compound decomposes, this azo bond is cleaved, leading to a decrease in the absorbance at this specific wavelength. By measuring the decay of this absorbance over time at a constant temperature, first-order decomposition rate constants can be determined. fujifilm.com For instance, studies on similar azo initiators like 2,2'-azobis(isobutyronitrile) (AIBN) have utilized this method to determine decomposition rates in various media. nih.gov The rate constants are essential for predicting the initiator's half-life at different temperatures.
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy offers another powerful method for in situ monitoring. The technique tracks changes in the vibrational modes of the molecule. The decomposition of Heptanenitrile, 2,2'-azobis(2-methyl-) can be followed by observing the disappearance of the characteristic C-N stretching and N=N stretching vibrations associated with the azo group. Concurrently, the appearance of new bands corresponding to the decomposition products can be monitored. This provides a detailed picture of the reaction progress and the formation of by-products.
| Technique | Monitored Feature | Typical Application |
| Time-Resolved UV-Vis | Decrease in absorbance of the azo group (-N=N-) | Determination of decomposition kinetics and half-life. |
| FTIR Spectroscopy | Disappearance of azo group vibrational bands (C-N, N=N) | Real-time tracking of reactant consumption and product formation. |
Chromatographic Methods for Purity Assessment and By-product Identification (e.g., GC-MS, HPLC)
Chromatographic techniques are indispensable for assessing the purity of Heptanenitrile, 2,2'-azobis(2-methyl-) and for separating and identifying the complex mixture of products formed during its decomposition.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of non-volatile azo initiators. A reverse-phase HPLC (RP-HPLC) method is typically employed for compounds like Heptanenitrile, 2,2'-azobis(2-methyl-). For a structurally similar compound, 2,2'-Azobis(2-methylbutanenitrile), a successful separation has been achieved using a C18 or a specialized reverse-phase column. sielc.comsielc.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and water, sometimes with an acid modifier like phosphoric or formic acid to improve peak shape. sielc.comsielc.com A UV detector set to the absorbance maximum of the azo group allows for sensitive quantification of the parent compound and any impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying volatile by-products of decomposition. researchgate.net When Heptanenitrile, 2,2'-azobis(2-methyl-) decomposes, it forms primary radicals which can then undergo recombination or disproportionation reactions. fujifilm.com The resulting stable products, such as tetramethylsuccinonitrile (B1209541) analogues, can be separated by gas chromatography and subsequently identified by their mass spectra. The mass spectrometer fragments the eluting compounds into characteristic patterns, allowing for unambiguous structure elucidation. This analysis provides critical insight into the efficiency of the initiation process and the nature of termination reactions. researchgate.netnih.gov
| Method | Typical Mobile Phase/Carrier Gas | Detector | Application |
| HPLC | Acetonitrile/Water with acid modifier. sielc.comsielc.com | UV-Vis | Purity assessment of the parent azo compound. |
| GC-MS | Helium (carrier gas) | Mass Spectrometer | Identification of volatile decomposition by-products. researchgate.net |
Calorimetric Studies for Enthalpy of Decomposition and Thermal Stability (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA))
Calorimetric methods are essential for evaluating the thermal hazards associated with azo compounds. nih.govacs.org These techniques measure the heat flow and mass changes associated with thermal decomposition, providing critical data for safe storage and handling. nih.govresearchgate.net
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. When Heptanenitrile, 2,2'-azobis(2-methyl-) is heated, it undergoes a highly exothermic decomposition. acs.org A DSC thermogram reveals key parameters: the onset temperature of decomposition (T₀), the temperature of the maximum heat release rate (Tₚ), and the total enthalpy of decomposition (ΔH_d). researchgate.net This data is vital for defining safe operating temperatures. Studies on similar azo initiators show that these values can be influenced by the heating rate and the presence of other substances. researchgate.netresearchgate.net
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For Heptanenitrile, 2,2'-azobis(2-methyl-), TGA analysis shows the mass loss associated with the liberation of nitrogen gas and the formation of volatile decomposition products. The TGA curve provides information on the temperature at which decomposition begins and the temperature ranges of different decomposition steps, complementing the energy-focused data from DSC.
Representative Thermal Analysis Data for Azo Initiators Data below is representative of typical azo initiators and serves as an illustrative example.
| Parameter | Description | Typical Value Range |
|---|---|---|
| Onset Temperature (T₀) [DSC] | Temperature at which exothermic decomposition begins. researchgate.net | 50 - 100 °C |
| Peak Temperature (Tₚ) [DSC] | Temperature of the maximum rate of heat release. researchgate.net | 70 - 120 °C |
| Enthalpy of Decomposition (ΔH_d) [DSC] | Total heat released during decomposition. researchgate.net | 1000 - 1600 J/g |
| Mass Loss [TGA] | Percentage of mass lost, primarily due to N₂ evolution. | ~25-35% (corresponding to N₂ moiety) |
Electron Spin Resonance (ESR) Spectroscopy for Direct Radical Detection and Characterization
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a unique and powerful spectroscopic technique for the direct detection and characterization of species with unpaired electrons, such as free radicals. mlsu.ac.inresearchgate.net Since the primary function of Heptanenitrile, 2,2'-azobis(2-methyl-) is to generate free radicals upon decomposition, ESR is the definitive method for studying these transient intermediates. fujifilm.com
Upon thermal or photochemical decomposition, each molecule of Heptanenitrile, 2,2'-azobis(2-methyl-) generates two 2-methyl-2-heptanenitrile radicals and a molecule of nitrogen gas. The 2-methyl-2-heptanenitrile radical, being paramagnetic, is ESR-active. mlsu.ac.in The ESR spectrum provides a wealth of information. The position of the signal (characterized by the g-factor) helps to identify the type of radical (e.g., carbon-centered). Furthermore, the spectrum often exhibits a complex pattern of lines known as hyperfine splitting. mlsu.ac.in This splitting arises from the interaction of the unpaired electron with nearby magnetic nuclei (like ¹⁴N and ¹H). mlsu.ac.innih.gov Analyzing the hyperfine splitting constants (A-values) allows for the detailed mapping of the unpaired electron's density within the radical, confirming its structure. nih.gov Due to the short lifetime of these radicals, specialized techniques like spin trapping or rapid-flow methods are often employed. nih.gov
Expected ESR Parameters for the 2-methyl-2-heptanenitrile Radical These are theoretical values based on similar 2-cyano-2-alkyl radicals.
| Parameter | Description | Expected Value |
|---|---|---|
| g-factor | Characterizes the magnetic moment of the unpaired electron. | ~2.002-2.003 |
| A(¹⁴N) | Hyperfine splitting constant for the nitrogen nucleus of the nitrile group. | ~0.3 - 0.4 mT |
| A(¹H) | Hyperfine splitting constant for the protons on the methyl groups. | ~2.2 - 2.4 mT |
Comparative Studies with Other Radical Initiators
Comparative Analysis with Conventional Azo Initiators (e.g., AIBN, ABVN)
Azo initiators are a class of compounds characterized by a central azo group (-N=N-) flanked by two alkyl fragments. Thermal or photochemical decomposition cleaves the C-N bonds, releasing a molecule of nitrogen gas and two carbon-centered radicals. This decomposition is generally considered a first-order reaction and is less susceptible to induced decomposition compared to peroxides.
2,2'-Azobis(isobutyronitrile) (AIBN) is one of the most widely used radical initiators. specialchem.comchemicalbook.comguidechem.com It is favored for its predictable decomposition kinetics and the fact that it does not typically engage in hydrogen abstraction from substrates, leading to cleaner reactions. The radicals generated, 2-cyano-2-propyl radicals, are stabilized by the nitrile group. chemicalbook.com
2,2'-Azobis(2-methylbutyronitrile) (ABVN or V-59) is a close analog of AIBN. fujifilm.comfujifilm.com The primary structural difference is the presence of ethyl groups instead of methyl groups on the carbon adjacent to the azo linkage. This structural change influences its solubility and decomposition temperature. ABVN generally exhibits better solubility in a wider range of organic solvents compared to AIBN. fujifilm.comfujifilm.com
The decomposition rate of an initiator is often characterized by its 10-hour half-life temperature (T10h), the temperature at which 50% of the initiator will have decomposed in ten hours. This parameter is crucial for selecting an initiator for a specific polymerization temperature range.
Table 1: Comparison of Conventional Azo Initiators
| Property | 2,2'-Azobis(isobutyronitrile) (AIBN) | 2,2'-Azobis(2-methylbutyronitrile) (ABVN/V-59) |
|---|---|---|
| Molar Mass ( g/mol ) | 164.21 | 192.26 fujifilm.com |
| 10-hour Half-Life Temp. (in Toluene) | ~65 °C fujifilm.com | ~67-68 °C fujifilm.comfujifilm.com |
| Activating Energy (kJ/mol) | ~132.4 fujifilm.com | ~129.7 fujifilm.com |
| Radical Generated | 2-cyano-2-propyl radical | 2-cyano-2-butyl radical |
| Key Features | Well-studied, predictable kinetics, stable radical. guidechem.com | Excellent solubility in many organic solvents. fujifilm.com |
The similar half-life temperatures of AIBN and ABVN suggest they are suitable for polymerizations in a comparable temperature window (roughly 60-80 °C). fujifilm.comfujifilm.com The choice between them often comes down to solubility requirements for a specific monomer and solvent system.
Comparison with Organic Peroxides in Radical Polymerization Efficiency and Selectivity
Organic peroxides represent another major class of radical initiators. They are characterized by an O-O bond which cleaves upon heating to form oxygen-centered radicals. Common examples include benzoyl peroxide (BPO) and dicumyl peroxide.
Efficiency and Selectivity:
Decomposition Mechanism: Azo initiators like AIBN decompose into carbon-centered radicals and nitrogen gas in a relatively clean, unimolecular process. Peroxides, on the other hand, generate oxygen-centered radicals, which are generally more reactive and have a higher propensity to participate in side reactions, such as hydrogen abstraction from the solvent, monomer, or the polymer backbone. This can lead to chain branching and a broader molecular weight distribution in the final polymer. atamankimya.com
Induced Decomposition: Peroxide decomposition can be induced by radicals present in the system, a phenomenon less common with azo initiators. This can complicate polymerization kinetics.
Byproducts: Azo initiators are often preferred when product purity and color are critical, as peroxide decomposition can sometimes lead to oxygenated byproducts that may cause discoloration. atamankimya.com
Safety: AIBN is considered safer to handle than some organic peroxides, like benzoyl peroxide, as the risk of explosive decomposition is lower. chemicalbook.com
Initiator Efficiency (f): The initiator efficiency is the fraction of radicals generated that successfully initiate a polymer chain. This value is always less than one due to the "cage effect," where primary radicals can recombine before they diffuse apart. The efficiency of AIBN is typically in the range of 0.5 to 0.8 in common solvents. The efficiency of both azo and peroxide initiators is highly dependent on the viscosity of the medium and the specific monomer used.
Impact of Initiator Structure on Polymer Properties and End-Group Functionality
The structure of the initiator directly dictates the chemical nature of the fragments that become the end-groups of the polymer chains.
Azo Initiators: Using AIBN results in polymer chains terminated with 2-cyano-2-propyl groups. Similarly, ABVN yields 2-cyano-2-butyl end-groups. The structure of the R-group in a symmetrical azo initiator (R-N=N-R) determines the end-group. This allows for the synthesis of polymers with specific functionalities at the chain ends by designing the R-group of the initiator accordingly.
Organic Peroxides: Peroxides lead to oxygen-containing end-groups. For instance, benzoyl peroxide can result in benzoate (B1203000) end-groups. These can be less stable or more reactive than the nitrile-containing end-groups from AIBN or ABVN. The high reactivity of peroxy-derived radicals can also lead to modifications along the polymer backbone through hydrogen abstraction, affecting properties like crystallinity, thermal stability, and mechanical strength. In contrast, the more stable carbon-centered radicals from azo initiators generally lead to more linear polymers with less branching. wakousa.com
Environmental and Sustainability Considerations in Research Applications
Pathways of Degradation in Model Environmental Systems (e.g., Photodegradation, Biodegradation in laboratory settings)
Generally, azo compounds can undergo degradation through various mechanisms. Photodegradation, for instance, can occur when a compound absorbs light energy, leading to the cleavage of chemical bonds. For many azo compounds, the carbon-nitrogen bond is susceptible to cleavage upon exposure to ultraviolet (UV) radiation, which can initiate decomposition. unibo.it Similarly, biodegradation involves the breakdown of a substance by microorganisms. The rate and extent of biodegradation depend on the chemical structure of the compound and the specific environmental conditions.
Green Chemistry Principles in the Synthesis and Application of Heptanenitrile, 2,2'-azobis(2-methyl-)
The application of green chemistry principles aims to reduce or eliminate the use and generation of hazardous substances in chemical processes. nih.govresearchgate.net These principles encompass a wide range of practices, including waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency. nih.gov
Specific research detailing the implementation of green chemistry principles in the synthesis and application of Heptanenitrile, 2,2'-azobis(2-methyl-) is not extensively documented in the available literature. However, the general principles of green chemistry can be theoretically applied to its lifecycle.
In the context of its synthesis, a green chemistry approach would favor:
The use of renewable feedstocks. researchgate.net
Employing catalytic reagents over stoichiometric ones to minimize waste.
The use of safer solvents, such as water or other environmentally benign alternatives.
Designing the synthesis process to be energy-efficient, for example, by conducting reactions at ambient temperature and pressure.
When used as a radical initiator in polymerization or other chemical reactions, green chemistry principles would encourage:
Maximizing the efficiency of the reaction to minimize the amount of initiator required.
Choosing reaction conditions that reduce the formation of hazardous byproducts.
Developing methods for the recovery and reuse of any unreacted initiator or other reaction components.
The following table outlines the twelve principles of green chemistry and their general relevance to the synthesis and application of chemical compounds like Heptanenitrile, 2,2'-azobis(2-methyl-).
| Principle Number | Principle Name | Relevance to Heptanenitrile, 2,2'-azobis(2-methyl-) |
| 1 | Waste Prevention | Designing synthetic pathways to minimize byproduct formation. |
| 2 | Atom Economy | Maximizing the incorporation of all materials used in the synthesis into the final product. |
| 3 | Less Hazardous Chemical Syntheses | Using and generating substances with little to no toxicity. |
| 4 | Designing Safer Chemicals | Designing the end product to be effective but with minimal toxicity. |
| 5 | Safer Solvents and Auxiliaries | Avoiding or replacing hazardous solvents with safer alternatives. |
| 6 | Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. |
| 7 | Use of Renewable Feedstocks | Utilizing raw materials from renewable sources. researchgate.net |
| 8 | Reduce Derivatives | Minimizing the use of temporary modifications of physical/chemical processes. |
| 9 | Catalysis | Using catalytic reagents in preference to stoichiometric reagents. |
| 10 | Design for Degradation | Designing the chemical to break down into innocuous products at the end of its function. |
| 11 | Real-time analysis for Pollution Prevention | Monitoring chemical reactions in real-time to prevent the formation of hazardous substances. |
| 12 | Inherently Safer Chemistry for Accident Prevention | Choosing substances and forms of substances that minimize the potential for chemical accidents. |
Further research and development are needed to apply these principles specifically to the lifecycle of Heptanenitrile, 2,2'-azobis(2-methyl-).
Responsible Handling and Waste Management in Laboratory Research Environments
The responsible handling and disposal of chemical waste are critical for ensuring laboratory safety and minimizing environmental impact. While a specific Safety Data Sheet (SDS) for Heptanenitrile, 2,2'-azobis(2-methyl-) was not found in the search results, general best practices for handling chemical compounds in a laboratory setting should be strictly followed.
Handling:
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling chemical substances.
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.
Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. It should be kept in a tightly sealed container.
Spill Management: In case of a spill, follow established laboratory procedures for containment and cleanup. Small spills can often be swept up and placed in a suitable container for disposal.
Waste Management:
Segregation: Chemical waste should be segregated according to its hazard class.
Labeling: All waste containers must be clearly and accurately labeled with their contents.
Disposal: Dispose of chemical waste through an approved hazardous waste disposal program in accordance with local, state, and federal regulations. Do not discharge chemical waste into drains or sewers. In some cases, chemical stabilization may be required before transportation for disposal.
The following table provides a general guide for the responsible management of chemical compounds in a laboratory setting.
| Aspect | Guideline |
| Handling | Wear appropriate PPE (gloves, goggles, lab coat). |
| Use in a well-ventilated area or fume hood. | |
| Avoid contact with skin, eyes, and clothing. | |
| Do not eat, drink, or smoke in the laboratory. | |
| Storage | Store in a cool, dry, well-ventilated place. |
| Keep container tightly closed. | |
| Store away from incompatible materials. | |
| Spill Response | Follow established laboratory spill cleanup procedures. |
| Use appropriate absorbent materials for liquid spills. | |
| For solid spills, sweep up and place in a labeled container. | |
| Waste Disposal | Dispose of in accordance with all applicable regulations. |
| Do not pour down the drain. | |
| Use a licensed professional waste disposal service. |
Adherence to these general safety and environmental management practices is essential when working with any chemical compound, including Heptanenitrile, 2,2'-azobis(2-methyl-).
Future Research Directions and Emerging Trends
Design and Synthesis of Novel Heptanenitrile, 2,2'-azobis(2-methyl-) Derivatives with Tunable Properties
The synthesis of novel derivatives of Heptanenitrile, 2,2'-azobis(2-methyl-) is a primary avenue for future research, aiming to create initiators with precisely controlled decomposition kinetics and solubility characteristics. The existing long-chain aliphatic groups of the parent molecule already confer solubility in non-polar organic solvents. Future synthetic strategies could focus on introducing functional groups to modulate these properties.
Potential Synthetic Modifications:
Introduction of Polar Functional Groups: The incorporation of hydroxyl, carboxyl, or amino groups onto the heptyl chains could yield amphiphilic or even water-soluble derivatives. This would broaden the applicability of the initiator to emulsion and suspension polymerization systems.
Varying Alkyl Chain Length: Synthesizing analogues with shorter or longer alkyl chains than the heptyl group would allow for fine-tuning of the initiator's solubility in various monomers and solvents, a critical parameter for controlling polymerization kinetics.
Attachment of Functional Moieties: The synthesis of derivatives bearing polymerizable groups (e.g., vinyl or acrylic moieties) could lead to the creation of macroinitiators, enabling the production of block copolymers.
Research in this area would likely involve multi-step organic synthesis, starting from modifications of the precursor, 2-amino-2-methylheptanenitrile, before the oxidative coupling to form the azo linkage. The successful synthesis of such derivatives would be a significant step towards creating a new generation of "smart" initiators with properties tailored for specific applications.
Integration into Advanced Polymer Processing and Manufacturing Techniques
The integration of Heptanenitrile, 2,2'-azobis(2-methyl-) into advanced polymer processing and manufacturing techniques is an area ripe for exploration. Its thermal decomposition profile makes it a candidate for processes requiring initiation at specific temperatures.
Potential Applications in Advanced Manufacturing:
Controlled Radical Polymerization (CRP): Investigating the compatibility of Heptanenitrile, 2,2'-azobis(2-methyl-) with CRP techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a key research direction. The structure of the generated radicals could influence the control over polymer molecular weight and architecture.
High-Temperature Polymerizations: The thermal stability of similar long-chain azo initiators suggests that Heptanenitrile, 2,2'-azobis(2-methyl-) could be suitable for polymerizations conducted at elevated temperatures, where more common initiators like AIBN would decompose too rapidly. chempoint.comchemours.comchempoint.comspecialchem.com This is particularly relevant for the synthesis of high-performance polymers.
Additive Manufacturing (3D Printing): The use of this initiator in photopolymer resins for stereolithography (SLA) or digital light processing (DLP) could be explored. The radicals generated upon thermal or photochemical decomposition would initiate the crosslinking of monomers to build the 3D object.
Future studies would need to characterize the decomposition kinetics of Heptanenitrile, 2,2'-azobis(2-methyl-) in various monomer systems and under different processing conditions to determine its suitability for these advanced techniques.
Development of Hybrid Initiator Systems Incorporating Heptanenitrile, 2,2'-azobis(2-methyl-) for Synergistic Effects
The development of hybrid initiator systems, where Heptanenitrile, 2,2'-azobis(2-methyl-) is used in conjunction with other initiators, could lead to synergistic effects and enhanced control over the polymerization process.
Examples of Potential Hybrid Systems:
Dual Azo Initiator Systems: Combining Heptanenitrile, 2,2'-azobis(2-methyl-) with another azo initiator having a different decomposition temperature could allow for polymerization to be initiated and sustained over a broader temperature range. This can be beneficial for controlling the reaction exotherm and achieving high monomer conversion.
Azo-Peroxide Systems: A hybrid system with a peroxide initiator could provide a dual mechanism for radical generation. The choice of peroxide would be critical to avoid induced decomposition of the azo compound. Such systems are sometimes used to improve polymerization efficiency and polymer properties.
Photo/Thermal Initiator Systems: Combining Heptanenitrile, 2,2'-azobis(2-methyl-) with a photoinitiator would enable spatiotemporal control over the initiation process. Polymerization could be triggered by light and then continued or accelerated by heat.
Research into these hybrid systems would involve detailed kinetic studies to understand the interactions between the different initiators and their combined effect on the polymerization rate, polymer molecular weight, and polydispersity.
Exploring its Role in Non-Polymerization Radical Reactions and Materials Science Innovations
The utility of Heptanenitrile, 2,2'-azobis(2-methyl-) is not limited to polymerization. The radicals it generates can be harnessed for various organic transformations and the creation of novel materials.
Emerging Areas of Application:
Organic Synthesis: The 2-cyano-2-methylheptyl radicals generated from the decomposition of this initiator can be used in a variety of radical-mediated chemical reactions. This includes radical additions to alkenes and alkynes, and radical cyclizations to form complex cyclic molecules. chemicalbook.com
Functionalization of Materials: These radicals could be used to graft polymer chains onto the surfaces of inorganic or organic materials, thereby modifying their surface properties. For example, grafting hydrophobic polymer chains onto a hydrophilic surface could render it water-repellent.
Porous Materials and Foams: Like other azo compounds, Heptanenitrile, 2,2'-azobis(2-methyl-) releases nitrogen gas upon decomposition. chemours.comchemicalbook.com This property can be exploited to use it as a blowing agent for the creation of polymeric foams and porous materials with controlled pore structures. chempoint.com
Future research in this domain will focus on expanding the scope of radical reactions initiated by Heptanenitrile, 2,2'-azobis(2-methyl-) and applying them to the synthesis of fine chemicals and the development of advanced materials with novel functionalities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
